N-tert-butylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUBXANSXRGVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310693 | |

| Record name | N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-24-5 | |

| Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 230371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2512-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-butylbenzenesulfonamide: Properties, Structure, and Synthesis

Introduction

N-tert-butylbenzenesulfonamide is a significant organic compound featuring a sulfonamide functional group linking a benzene ring to a tert-butyl group. This compound and its structural analogs are of considerable interest within the fields of medicinal chemistry, organic synthesis, and materials science. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The sterically hindering tert-butyl group imparts unique solubility, stability, and reactivity characteristics to the molecule, making it a valuable building block and a subject of academic and industrial research.

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, spectroscopic signature, and synthetic methodologies for this compound. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its bulky tert-butyl group influences its physical properties, such as its melting point and solubility. It is generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.

| Property | Value | Reference |

| CAS Number | 2512-24-5 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂S | [2] |

| Molecular Weight | 213.30 g/mol | [2] |

| Appearance | White solid | - |

| Melting Point | 77-78 °C | - |

| Boiling Point (Predicted) | 313.6 ± 25.0 °C | - |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 12.00 ± 0.50 | - |

| InChI | InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | [2] |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | [3] |

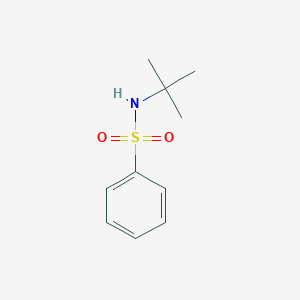

Molecular Structure and Conformation

The molecular structure of this compound consists of a central sulfonamide linkage (-SO₂NH-). The sulfur atom is bonded to a phenyl group and two oxygen atoms, while the nitrogen atom is bonded to a sterically demanding tert-butyl group. The geometry around the sulfur atom is approximately tetrahedral. The bulky tert-butyl group significantly influences the rotational freedom around the S-N bond, affecting the molecule's conformation and its ability to participate in intermolecular interactions.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see a multiplet in the aromatic region (δ 7.5-7.9 ppm) corresponding to the five protons of the phenyl group. A broad singlet for the N-H proton may appear around δ 4.8 ppm, and a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl group would be observed further upfield, typically around δ 1.2 ppm.[4]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The quaternary carbon of the tert-butyl group would be observed around 58 ppm, and the methyl carbons would produce a single signal around 23 ppm.[5]

-

FTIR Spectroscopy: The infrared spectrum provides valuable information about the functional groups present. Characteristic vibrational bands for the sulfonamide group include strong asymmetric and symmetric stretching of the S=O bonds in the regions of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. The N-H stretching vibration is typically observed in the range of 3350-3140 cm⁻¹.[6]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 213. A prominent fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, and cleavage of the C-N bond.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with tert-butylamine. This reaction is a nucleophilic acyl substitution at the sulfonyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzenesulfonyl chloride

-

tert-Butylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Rationale: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling the reaction helps to control the exothermicity of the amine addition.

-

-

Addition of Reagents: To the cooled DCM, add benzenesulfonyl chloride, followed by the dropwise addition of tert-butylamine. Then, slowly add triethylamine.

-

Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

-

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The HCl wash removes excess triethylamine and unreacted tert-butylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the interplay between the electron-withdrawing sulfonamide group and the sterically bulky tert-butyl group.

-

N-H Acidity: The protons on the nitrogen are weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation with a suitable base to form an anion that can participate in various reactions.

-

Role as a Protecting Group: The benzenesulfonyl group can be used as a protecting group for amines. The steric hindrance from the tert-butyl group can influence the conditions required for its cleavage.

-

Synthetic Intermediate: this compound serves as a precursor in the synthesis of more complex molecules. For example, related compounds like 4-tert-butylbenzenesulfonamide are key intermediates in the synthesis of pharmaceuticals such as the endothelin receptor antagonist Bosentan.[7]

-

Biological Activity: The sulfonamide moiety is a known pharmacophore. While this compound itself may not have prominent biological activity, its derivatives are explored for various therapeutic applications. It has been noted to inhibit RNA polymerase activity in vitro.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with well-defined chemical and physical properties, a clear spectroscopic signature, and established synthetic routes. Its unique combination of a sulfonamide functional group and a sterically demanding tert-butyl substituent makes it a valuable tool in organic synthesis and a platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. This compound | 2512-24-5 [amp.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. N-tert-Butylbenzenesulfenamide 97 19117-31-8 [sigmaaldrich.com]

- 4. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-tert-butylbenzenesulfonamide from Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery, from the reaction of benzenesulfonyl chloride and tert-butylamine. This document details the underlying chemical principles, experimental protocols, and characterization data.

Introduction

This compound belongs to the sulfonamide class of organic compounds, which are recognized for their wide range of biological activities and applications as key structural motifs in various pharmaceuticals. The synthesis of N-substituted sulfonamides is a fundamental transformation in medicinal chemistry. The direct reaction of a sulfonyl chloride with a primary or secondary amine, known as the Hinsberg reaction, is a common and effective method for their preparation. This guide focuses on the specific synthesis of the N-tert-butyl derivative, providing a robust experimental protocol and relevant analytical data.

Reaction Principle and Pathway

The synthesis of this compound from benzenesulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or sodium hydroxide, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 14.5 | 251-252 (decomposes) |

| tert-Butylamine | C₄H₁₁N | 73.14 | -67 | 44-46 |

| This compound | C₁₀H₁₅NO₂S | 213.30 | 77-78[1] | 313.6 (Predicted)[1] |

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below. The first employs pyridine as both the solvent and the base, while the second utilizes an aqueous sodium hydroxide solution.

Protocol 1: Synthesis in Pyridine

This protocol is adapted from standard procedures for sulfonamide synthesis.

Materials:

-

Benzenesulfonyl chloride

-

tert-Butylamine

-

Pyridine (anhydrous)

-

Diethyl ether

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.1 equivalents) in anhydrous pyridine (3-5 mL per gram of benzenesulfonyl chloride) and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold 2M HCl to neutralize the excess pyridine.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield pure this compound.

Protocol 2: Synthesis with Aqueous Sodium Hydroxide (Hinsberg Method)

This protocol is a classic method for the synthesis of sulfonamides from primary amines.

Materials:

-

Benzenesulfonyl chloride

-

tert-Butylamine

-

10% Sodium hydroxide (NaOH) solution

-

Diethyl ether or Dichloromethane (DCM)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a flask, combine tert-butylamine (1.1 equivalents) and 10% aqueous NaOH solution (sufficient to maintain a basic pH throughout the reaction).

-

Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.0 equivalent) portion-wise while stirring vigorously.

-

After the addition, continue stirring at room temperature for 1-2 hours.

-

The resulting this compound is insoluble in the aqueous alkaline solution and will precipitate as a solid.

-

Filter the solid product and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

-

To ensure the product is a primary sulfonamide derivative, the filtrate can be acidified with concentrated HCl. The absence of a precipitate upon acidification confirms the product is not a soluble salt of a primary sulfonamide.

-

The crude product can be further purified by recrystallization from ethanol or a similar solvent.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic methods.

-

¹H-NMR (CDCl₃, 270MHz) δ: 7.92 (m, 2H), 7.49 (m, 3H), 4.82 (br, 1H), 1.21 (s, 9H).[2]

-

Mass Spectrometry (MS) m/z: 213.08 (M+1, 100).[2]

Safety Considerations

-

Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

tert-Butylamine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

-

Sodium hydroxide is a corrosive solid and its solutions are strong bases. Handle with care to avoid skin and eye contact.

-

The reaction with benzenesulfonyl chloride and amines is exothermic and should be controlled by slow addition and cooling.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before commencing any experimental work.

References

Technical Guide: Physicochemical Properties of N-tert-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of N-tert-butylbenzenesulfonamide, a compound of interest in organic synthesis and medicinal chemistry. All data is presented to facilitate straightforward access and comparison for research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C10H15NO2S | [1][2][3] |

| Molecular Weight | 213.301 g/mol | [1][2][3] |

| CAS Number | 2512-24-5 | [2][3][4] |

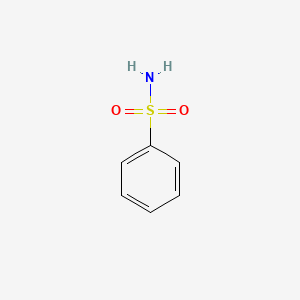

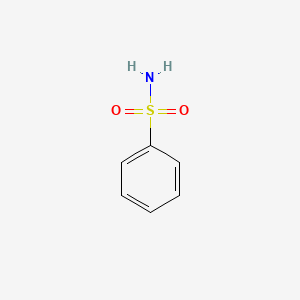

Structural Representation

A two-dimensional structural diagram provides a clear visualization of the atomic connectivity and arrangement of functional groups within the molecule. The structure consists of a central sulfonamide group linking a phenyl ring to a tert-butyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

The determination of molecular weight and formula for a known compound like this compound is typically achieved through standard, well-established analytical techniques.

3.1 Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, thereby confirming the molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value. The peak corresponding to the protonated molecule [M+H]⁺ or other adducts is used to confirm the molecular weight of 213.301.

-

3.2 Elemental Analysis for Molecular Formula Confirmation

-

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which validates the empirical and molecular formula.

-

Methodology:

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.

-

Gas Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns that separate them.

-

Detection: The amount of each gas is measured using thermal conductivity or infrared detectors.

-

Calculation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values derived from the formula C10H15NO2S to confirm its accuracy.

-

References

An In-depth Technical Guide to the Physical Properties of N-tert-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-tert-butylbenzenesulfonamide, with a primary focus on its melting point. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and data presented in a clear and accessible format.

Physical and Chemical Properties

This compound, identified by the CAS number 2512-24-5, is a sulfonamide derivative with the molecular formula C10H15NO2S. It presents as a white solid at room temperature. Below is a summary of its key physical properties.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2512-24-5 | [1][2][3][4][5] |

| Molecular Formula | C10H15NO2S | [2][5] |

| Molecular Weight | 213.3 g/mol | [2] |

| Melting Point | 77-78 °C | [2] |

| Boiling Point (Predicted) | 313.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [2] |

| Appearance | White solid | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information about its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities. The following is a detailed methodology for the accurate determination of the melting point of this compound using the capillary method.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Equipment:

-

This compound (crystalline solid)

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator.

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of the solid will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.

-

The packed sample should be approximately 2-3 mm in height to ensure an accurate reading.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C per minute) to obtain an approximate melting point range. Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool down.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a much slower setting (e.g., 1-2 °C per minute) and begin heating from a temperature approximately 15-20 °C below the estimated melting point.

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

Record the temperature at which the first signs of melting are observed (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts (T2).

-

The melting point range is reported as T1 - T2.

-

Repeat the measurement with a fresh sample to ensure the result is reproducible.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

-

Handle the hot melting point apparatus with care to avoid burns.

-

Dispose of used capillary tubes in the designated glass waste container.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of a crystalline solid such as this compound.

References

An In-depth Technical Guide to the Solubility of N-tert-butylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-tert-butylbenzenesulfonamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.

Introduction to the Solubility of this compound

This compound is a chemical compound with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of new pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and quality control. Solubility data is fundamental for processes such as crystallization, designing reaction media, and developing analytical methods.

This guide outlines the established "shake-flask" method, a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[1][2]

Quantitative Solubility Data

Table 1: Template for Recording Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC, UV-Vis | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, UV-Vis |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust technique for determining the equilibrium solubility of a solid in a liquid.[1][2] The procedure involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured using a suitable analytical technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gas chromatograph)

3.2. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[1]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2][3]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, the pipette tip should be positioned well above the settled solid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV, UV-Vis, or GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Gravimetric Method as an Alternative

For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[4][5][6] This involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.

3.3.1. Gravimetric Procedure

-

Follow steps 1-5 of the Isothermal Shake-Flask Method.

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the decomposition point of the solute may be necessary.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound in the known volume of the solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development involving this compound.

References

N-tert-butylbenzenesulfonamide: A Core Intermediate in Modern Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylbenzenesulfonamide is a key chemical intermediate whose structural motif is integral to the development of a variety of therapeutic agents. The presence of the sulfonamide group, combined with the sterically significant tert-butyl moiety, imparts unique physicochemical properties to molecules, influencing their biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a crucial building block in the synthesis of targeted therapeutics, particularly carbonic anhydrase inhibitors, and detailed experimental protocols for its preparation.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of marketed drugs including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] The introduction of an N-tert-butyl group to the benzenesulfonamide scaffold creates a versatile intermediate, this compound. The bulky and lipophilic nature of the tert-butyl group can enhance a molecule's ability to cross biological membranes and can provide steric hindrance that may lead to improved selectivity for its biological target. This guide will explore the synthesis and utility of this compound as a pharmaceutical intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with a notable patented method involving the reaction of benzenesulfonamide with a tert-butylating agent in the presence of a Lewis acid catalyst.[1] This approach offers high yields and purity, making it suitable for industrial-scale production.[1]

General Reaction Scheme

A common synthetic strategy involves the N-alkylation of benzenesulfonamide with a source of a tert-butyl group, such as tert-butanol, tert-butyl acrylate, or tert-butyl propionate. The reaction is typically catalyzed by a hafnium or zirconium-based Lewis acid.

Caption: Synthetic workflow for this compound.

Quantitative Data for Synthesis

The following table summarizes the quantitative data from representative synthetic examples as described in patent literature.[1]

| Parameter | Example 1 | Example 2 | Example 3 |

| tert-Butyl Source | tert-Butanol | tert-Butyl propionate | tert-Butyl acrylate |

| Catalyst | Hafnium tetrachloride | Hafnium tetrachloride | Zirconium tetrachloride |

| Solvent | N-Methylpyrrolidone | Xylene | Diphenyl ether |

| Reaction Temp. | 150°C | 155°C | 145°C |

| Yield | >95.5% | >95.5% | >95.5% |

| Purity | >98% | >98% | >98% |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from the patent literature.[1]

Materials:

-

Benzenesulfonamide

-

tert-Butanol

-

Hafnium tetrachloride (catalyst)

-

N-Methylpyrrolidone (solvent)

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol).

-

Add 30 mL of N-methylpyrrolidone as the solvent.

-

Heat the reaction mixture to 150°C with stirring and maintain reflux.

-

Monitor the reaction progress by HPLC until the benzenesulfonamide is consumed. (Mobile phase: 70:30 methanol-water, Detection wavelength: 254 nm).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble substances.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.

Role as a Pharmaceutical Intermediate: Synthesis of Carbonic Anhydrase Inhibitors

A primary application of this compound and its derivatives is in the synthesis of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important drug target.

Benzenesulfonamides are a well-established class of CAIs. The this compound scaffold can be further functionalized to produce potent and selective inhibitors of various carbonic anhydrase isoforms.

Caption: Logical flow from intermediate to therapeutic application.

Signaling Pathway: Role of Carbonic Anhydrase in Pathophysiology and its Inhibition

Carbonic anhydrases play a crucial role in pH regulation and fluid balance in various tissues. For example, in the ciliary body of the eye, CA II is involved in the secretion of aqueous humor. Inhibition of CA II reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure, a key therapeutic strategy in glaucoma management. In hypoxic tumors, CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms can disrupt the pH balance of the tumor, leading to cancer cell death.

Caption: Role of Carbonic Anhydrase and its inhibition.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient, high-yield synthesis makes it an attractive starting material for the development of more complex molecules. The demonstrated importance of the benzenesulfonamide scaffold in the design of carbonic anhydrase inhibitors highlights a key area of application for this compound and its derivatives. Further exploration of this intermediate in the synthesis of other targeted therapies is a promising avenue for future drug discovery and development efforts.

References

Introduction to N-tert-butylbenzenesulfonamide as a directing group

An In-depth Technical Guide to N-tert-butylbenzenesulfonamide as a Directing Group

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Precision in Molecular Synthesis

In the landscape of modern drug discovery and materials science, the ability to selectively functionalize specific carbon-hydrogen (C-H) bonds is not merely an academic exercise; it is a transformative tool for innovation. Direct C-H activation strategies promise to streamline synthetic routes, reduce waste, and enable the rapid diversification of complex molecules.[1][2] However, the chief challenge remains achieving positional selectivity—activating one specific C-H bond among many.[1] This guide delves into the utility of this compound, a robust and versatile directing group that has emerged as a powerful asset in the quest for controlled C-H functionalization. We will explore its mechanistic underpinnings, practical applications, and the strategic considerations required for its successful implementation in the laboratory.

The Principle of Directed C-H Activation

Transition-metal-catalyzed C-H activation often relies on "directing groups" (DGs), which are functional moieties within a substrate that coordinate to a metal catalyst. This chelation event brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, facilitating its selective cleavage and subsequent functionalization.[1][2][3] This strategy converts an otherwise unreactive C-H bond into a site of controlled chemical modification.

Sulfonamides have proven to be a highly effective class of directing groups due to their strong coordinating ability and synthetic versatility.[3] The this compound group, in particular, offers a compelling combination of stability, directing power, and steric influence that makes it a valuable tool for researchers.

Caption: General mechanism of chelation-assisted C-H activation.

Profile of this compound

Synthesis and Structure

This compound is typically synthesized by the reaction of benzenesulfonyl chloride with tert-butylamine. More advanced methods for creating primary and substituted sulfonamides have also been developed to accommodate a wider range of starting materials.[4][5] While the N-alkylation of benzenesulfonamide can be challenging due to the steric hindrance of the tert-butyl group and the electron-withdrawing nature of the sulfonamide, optimized industrial processes using catalysts like hafnium tetrachloride have achieved high yields.[6]

The structure is characterized by a bulky tert-butyl group attached to the nitrogen atom of the benzenesulfonamide moiety. This steric bulk plays a crucial role, influencing the conformation of the cyclometalated intermediate and potentially enhancing the selectivity of subsequent reactions.

Mechanism of Action

The efficacy of this compound as a directing group stems from the ability of the sulfonamide's oxygen and nitrogen atoms to act as a bidentate ligand, coordinating to a transition metal center (e.g., Palladium or Rhodium). This coordination forms a stable five- or six-membered ring intermediate, positioning the metal catalyst directly over the ortho C-H bond of the benzene ring. This proximity dramatically lowers the activation energy for C-H bond cleavage, leading to the formation of a cyclometalated species that is primed for further reaction.

Caption: The install-functionalize-remove workflow for the directing group.

Key Applications in C-H Functionalization

The this compound directing group has been successfully employed in a variety of transition-metal-catalyzed C-H functionalization reactions.

Palladium-Catalyzed Ortho-Arylation

One of the most powerful applications is the direct arylation of the ortho C-H bond. This transformation allows for the construction of biaryl scaffolds, which are common motifs in pharmaceuticals and organic materials. The reaction typically involves a Pd(II) catalyst, an oxidant to regenerate the active catalyst, and an arylating agent.

Data Summary: Representative Pd-Catalyzed Ortho-Arylation

| Entry | Arylating Agent | Catalyst (mol%) | Oxidant | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | ~95[7] |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (5) | Ag₂CO₃ | DCE | >90 |

| 3 | 4-CF₃-PhI(OAc)₂ | Pd(OAc)₂ (10) | PhI(OAc)₂ | Acetic Acid | ~85 |

| 4 | Aryl Iodide | Pd(OAc)₂ (5) | K₂S₂O₈ | DMF | ~80[2] |

Note: Conditions and yields are generalized from typical literature procedures and may vary based on specific substrates.

Other C-H Functionalizations

Beyond arylation, this directing group facilitates a range of other valuable transformations:

-

Alkylation & Alkenylation: Introduction of alkyl and vinyl groups at the ortho position.

-

Amination: Formation of C-N bonds, often leading to the synthesis of carbazoles and other nitrogen-containing heterocycles.[7]

-

Halogenation: Selective installation of halogen atoms, providing a handle for further synthetic modifications.

The ability to perform these reactions on complex molecules makes this compound a key tool for late-stage functionalization, where modifications are made at the final stages of a synthesis to create analogues of a lead compound.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on established methods.[6]

-

Reaction Setup: To a solution of benzenesulfonamide (1.0 eq) in a suitable solvent such as N-methylpyrrolidone, add a tert-butylating agent (e.g., tert-butyl acrylate, 1.2 eq).

-

Catalyst Addition: Add the catalyst (e.g., Hafnium tetrachloride, 3 mol%) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 150 °C) under an inert atmosphere (e.g., Argon).

-

Monitoring: Monitor the reaction progress by a suitable analytical method like HPLC or TLC until the starting material is consumed.[6]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Palladium-Catalyzed Ortho-Arylation

This protocol outlines a representative C-H arylation reaction.

-

Reagent Preparation: In a dry reaction vessel, combine the this compound substrate (1.0 eq), the arylating partner (e.g., arylboronic acid, 1.5 eq), Pd(OAc)₂ (5 mol%), and a copper or silver-based oxidant (e.g., Cu(OAc)₂, 2.0 eq).[7]

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene or DCE) under an inert atmosphere.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Workup: After cooling, filter the reaction mixture through a pad of celite to remove metal residues. Wash the celite pad with an organic solvent.

-

Purification: Concentrate the filtrate and purify the resulting residue by silica gel column chromatography to isolate the ortho-arylated product.

Advantages, Limitations, and Removal

Advantages:

-

High Directing Power: Reliably directs functionalization to the ortho position.

-

Robustness: Stable under a variety of reaction conditions.

-

Steric Influence: The bulky t-butyl group can enhance selectivity and prevent undesired side reactions like N-arylation.

Limitations:

-

Added Steps: Requires installation and subsequent removal, adding two steps to the overall synthetic sequence.[1]

-

Harsh Removal Conditions: Cleavage of the N-S bond can sometimes require harsh conditions (e.g., strong acid or reducing agents) that may not be compatible with sensitive functional groups elsewhere in the molecule.

Protocol for Removal (Desulfonylation):

The removal of the benzenesulfonyl group is critical to revealing the functionalized product, typically an aniline derivative.

-

Reaction Setup: Dissolve the N-tert-butylbenzenesulfonyl-protected compound in a solvent like methanol or THF.

-

Reagent Addition: Add a reducing agent such as samarium(II) iodide or magnesium in methanol, or treat with a strong acid like triflic acid.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Quench the reaction carefully, perform an aqueous workup, and extract the product. Purify by chromatography to obtain the deprotected primary amine.

Conclusion

This compound stands as a proven and effective directing group for achieving site-selective C-H functionalization. Its predictable directing ability, chemical stability, and the steric influence of the tert-butyl group provide chemists with a reliable method for forging new C-C and C-X bonds at previously inaccessible positions. While the requisite installation and removal steps must be considered in synthetic planning, the value delivered in accessing complex and novel molecular architectures makes it an indispensable tool for researchers, scientists, and drug development professionals.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 5. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 7. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]

- 8. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-tert-butylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-tert-butylbenzenesulfonamide, a significant organic compound in synthetic chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a sulfonamide derivative with a variety of applications in organic synthesis. Accurate and detailed spectroscopic data is paramount for its unambiguous identification and quality control. This document presents a consolidated resource of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental methodologies.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and is presented in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.82 | Multiplet | 2H | Aromatic (ortho-H) |

| 7.55 - 7.45 | Multiplet | 3H | Aromatic (meta- & para-H) |

| 4.98 | Singlet | 1H | N-H |

| 1.25 | Singlet | 9H | tert-butyl (3 x CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.2 | Aromatic (C-S) |

| 131.8 | Aromatic (para-C) |

| 128.7 | Aromatic (meta-C) |

| 126.5 | Aromatic (ortho-C) |

| 55.8 | Quaternary C (tert-butyl) |

| 29.8 | CH₃ (tert-butyl) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3287 | Strong, Sharp | N-H Stretch |

| 3065, 2975 | Medium | C-H Stretch (Aromatic, Aliphatic) |

| 1315 | Strong | S=O Asymmetric Stretch |

| 1158 | Strong | S=O Symmetric Stretch |

| 1092 | Medium | S-N Stretch |

| 748, 688 | Strong | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 213 | 15 | [M]⁺ |

| 198 | 100 | [M - CH₃]⁺ |

| 157 | 20 | [C₆H₅SO₂NH₂]⁺ |

| 141 | 35 | [C₆H₅SO₂]⁺ |

| 77 | 45 | [C₆H₅]⁺ |

| 57 | 95 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0 ppm). For the ¹H NMR spectrum, 32 scans were accumulated, while the ¹³C NMR spectrum was obtained after 512 scans.

IR Spectroscopy

The infrared spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer. The solid sample was analyzed directly using the Attenuated Total Reflectance (ATR) technique, with data collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.

Visualization of Mass Spectrometry Fragmentation

The fragmentation pathway of this compound upon electron ionization is a critical aspect of its mass spectrometric characterization. The logical relationship of the major fragmentation steps is depicted in the following diagram.

An In-depth Technical Guide to N-tert-butylbenzenesulfonamide: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-tert-butylbenzenesulfonamide. This document is crafted not merely as a repository of information, but as a narrative that weaves together the historical context, synthetic intricacies, and practical applications of this versatile molecule. The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century, and understanding the nuances of specific derivatives like this compound is crucial for innovation in drug discovery and organic synthesis. This guide is designed to provide both foundational knowledge and field-proven insights, empowering researchers to leverage this compound to its full potential.

The Genesis of a Scaffold: A Historical Perspective on Sulfonamides

The story of this compound is rooted in the broader history of sulfonamide-containing compounds, a class of molecules that revolutionized medicine. The journey began in the early 20th century when Gerhard Domagk, a Nobel laureate, discovered the antibacterial properties of the sulfonamide dye, Prontosil.[1] This seminal finding unveiled that the in vivo cleavage of Prontosil released the active antibacterial agent, sulfanilamide.[1] This discovery triggered a wave of research, leading to the development of a plethora of sulfa drugs that became the first line of defense against bacterial infections before the widespread availability of penicillin.[2][3][4]

The sulfonamide moiety (-SO₂NH₂) proved to be a remarkably versatile pharmacophore.[5][6][7] Beyond their antimicrobial applications, sulfonamide derivatives have been successfully developed as diuretics, antidiabetic agents, and even anticancer therapies.[5][6][7] This rich history underscores the chemical and biological significance of the sulfonamide scaffold, setting the stage for the synthesis and exploration of specifically substituted derivatives like this compound.

While the precise first synthesis of this compound is not prominently documented in seminal, readily available literature, its development can be understood as a logical progression in the exploration of N-substituted sulfonamides for various applications, including their use as synthetic intermediates.

The Synthesis of this compound: A Tale of Two Methodologies

The introduction of a bulky tert-butyl group onto the nitrogen atom of benzenesulfonamide presents a unique synthetic challenge due to steric hindrance. However, several effective methods have been developed to achieve this transformation. Here, we delve into two distinct and illustrative synthetic strategies.

Lewis Acid-Catalyzed N-Alkylation with tert-Butyl Esters or Alcohols

A patented and industrially relevant method for the synthesis of this compound involves the reaction of benzenesulfonamide with a tert-butyl source, such as tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol, in the presence of a Lewis acid catalyst.[6]

The use of a Lewis acid, such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄), is central to the success of this reaction. The proposed mechanism involves the following key steps:

Caption: Proposed mechanism for Lewis acid-catalyzed N-tert-butylation.

-

Activation of the tert-butyl source: The Lewis acid coordinates to the oxygen atom of the tert-butyl ester or alcohol, making it a better leaving group.

-

Formation of the tert-butyl carbocation: The activated complex facilitates the departure of the leaving group, generating a relatively stable tertiary carbocation.

-

Nucleophilic attack: The nitrogen atom of benzenesulfonamide, which can be deprotonated by a base or possess sufficient nucleophilicity, attacks the tert-butyl carbocation in an S(_N)1-type reaction to form the N-C bond.

The choice of a high boiling point solvent like N-methylpyrrolidone (NMP) and elevated temperatures (around 150 °C) is crucial to drive the reaction to completion, especially given the steric hindrance of the tert-butyl group.[6]

The following protocol is adapted from the patent literature and represents a robust method for the synthesis of this compound.[6]

Materials:

-

Benzenesulfonamide

-

tert-Butyl acrylate (or tert-butyl propionate/tert-butanol)

-

Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄)

-

N-methylpyrrolidone (NMP)

-

Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

To the four-necked flask, add benzenesulfonamide, the tert-butyl source, the catalyst (1-10% of the mass of benzenesulfonamide), and NMP.

-

Stir the mixture and heat to reflux at 150 °C.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the benzenesulfonamide starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble substances.

-

Remove the solvent (NMP) from the filtrate under reduced pressure (decompression and desolventization) to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Synthetic Approaches: A Comparative Overview

While the Lewis acid-catalyzed method is effective, other strategies for the N-alkylation of sulfonamides exist, each with its own set of advantages and disadvantages. These methods provide valuable alternatives depending on the desired scale, available reagents, and functional group tolerance.

| Method | Alkylating Agent | Catalyst/Reagent | Advantages | Disadvantages |

| Lewis Acid Catalysis | tert-Butyl esters/alcohols | HfCl₄, ZrCl₄ | High yield, suitable for sterically hindered groups.[6] | Requires high temperatures and specialized catalysts. |

| Mitsunobu Reaction | Alcohols | DEAD/DIAD, PPh₃ | Mild conditions, broad substrate scope. | Stoichiometric phosphine oxide waste, potential for side reactions. |

| "Borrowing Hydrogen" Catalysis | Alcohols | Transition metal complexes (e.g., Ru, Ir, Mn) | Atom economical (water is the only byproduct), uses readily available alcohols.[4][8] | May require specific and sometimes expensive catalysts, not always suitable for tertiary alcohols. |

| Alkylation with Alkyl Halides | tert-Butyl halides | Base (e.g., K₂CO₃, NaH) | Simple reagents. | Risk of elimination with tertiary halides, potential for over-alkylation. |

This comparative analysis highlights the importance of selecting the appropriate synthetic route based on the specific requirements of the research or production goal. The "borrowing hydrogen" methodology, for instance, represents a greener and more atom-economical approach that is gaining traction in modern organic synthesis.[4][8]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and identification.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂S | [9] |

| Molecular Weight | 213.30 g/mol | [9] |

| Appearance | White solid | [10] |

| Melting Point | 77-78 °C | N/A |

| Boiling Point | ~313 °C (predicted) | N/A |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | N/A |

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as a multiplet in the range of 7.5-8.0 ppm, while the tert-butyl protons will present as a sharp singlet around 1.2-1.4 ppm. A broad singlet corresponding to the N-H proton may also be observed.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will exhibit signals for the four distinct carbon environments in the benzene ring, typically in the 120-145 ppm region. The quaternary carbon of the tert-butyl group will appear around 50-60 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 30 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands that confirm the presence of the key functional groups. Strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. An N-H stretching vibration is expected to appear as a sharp peak in the region of 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the tert-butyl group, leading to a significant peak at m/z = 156.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound extends beyond its identity as a distinct chemical entity; it serves as a crucial building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.

A Key Intermediate in the Synthesis of Bosentan

This compound, or more specifically its para-substituted analog, 4-tert-butylbenzenesulfonamide, is a critical intermediate in the synthesis of Bosentan , a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.

Caption: Role of 4-tert-butylbenzenesulfonamide in Bosentan synthesis.

In the multi-step synthesis of Bosentan, the 4-tert-butylbenzenesulfonamide moiety is coupled with a complex pyrimidine derivative. The tert-butyl group in this context is not just a simple substituent; it plays a crucial role in the pharmacophore, likely by providing a key hydrophobic interaction within the binding pocket of the endothelin receptors. The sulfonamide group itself is a well-established hydrogen bond donor and acceptor, further anchoring the molecule to its biological target.

A Versatile Scaffold for Medicinal Chemistry

The this compound scaffold is an attractive starting point for the design and synthesis of novel bioactive compounds. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties. The aromatic ring can be further functionalized to explore structure-activity relationships, and the sulfonamide nitrogen can be a site for further chemical modification.

Researchers have explored N-substituted benzenesulfonamide derivatives for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists. The inherent stability and synthetic tractability of this scaffold make it a valuable tool in the arsenal of medicinal chemists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound, while seemingly a simple molecule, embodies a rich history of chemical innovation and holds significant potential for future discoveries. From its conceptual origins in the pioneering work on sulfonamide drugs to its crucial role in the synthesis of life-saving medications like Bosentan, this compound serves as a testament to the power of organic synthesis. For the modern researcher, a deep understanding of its synthesis, properties, and applications is not just academic; it is a gateway to developing the next generation of pharmaceuticals and advanced materials. This guide has aimed to provide a comprehensive and insightful overview, empowering the scientific community to continue to build upon the legacy of this remarkable chemical scaffold.

References

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 8. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-tert-butylbenzenesulfonamide (CAS: 2512-24-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylbenzenesulfonamide is a chemical compound with emerging interest in biochemical research. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and experimental methodologies for investigating its biological activities. Notably, this document outlines its inhibitory effects on key cellular processes, including transcription and translation. The information is presented to support further investigation into its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a sulfonamide derivative with a tert-butyl group attached to the nitrogen atom of the sulfonamide functional group. This structural feature significantly influences its chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 2512-24-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₂S | [3] |

| Molecular Weight | 213.3 g/mol | [3] |

| Appearance | Solid | [1] |

| Storage Temperature | Room Temperature | [2] |

Synthesis of this compound

A patented method describes the synthesis of this compound from benzenesulfonamide and a tert-butyl source, such as tert-butyl acrylate or tert-butyl propionate, using a catalyst.[4]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis method described in patent CN107459471B.[4]

Materials:

-

Benzenesulfonamide

-

tert-butyl acrylate or tert-butyl propionate

-

Hafnium tetrachloride (or Zirconium tetrachloride) as a catalyst

-

N-methylpyrrolidone (NMP) as a solvent

-

Four-mouth reaction flask

-

Stirrer

-

Heating mantle with reflux condenser

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

In a four-mouth flask, combine benzenesulfonamide, tert-butyl acrylate (or tert-butyl propionate), the catalyst (1-10% of the mass of benzenesulfonamide), and the solvent (N-methylpyrrolidone).

-

Stir the mixture and heat it to 150°C to achieve reflux.

-

Monitor the reaction progress by HPLC until the benzenesulfonamide starting material is no longer detected. The chromatographic conditions for monitoring are a mobile phase of methanol:water (70:30) with detection at 254 nm.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble substances.

-

Remove the solvent from the filtrate by vacuum distillation to yield this compound.

Quantitative Data:

-

Yield: > 95.5%

-

Purity: > 98%

Biological Activity and Experimental Protocols

This compound has been reported to exhibit inhibitory activity against fundamental cellular processes, namely RNA synthesis (transcription) and protein synthesis (translation).[3]

Inhibition of RNA Polymerase Activity

This compound has been shown to inhibit RNA polymerase activity in vitro.[3] The following is a generalized experimental protocol for assessing this activity.

References

A Deep Dive into N-tert-butylbenzenesulfonamide: Theoretical and Computational Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-tert-butylbenzenesulfonamide is a molecule of interest within the broader class of sulfonamides, a group of compounds renowned for their diverse biological activities. As with many pharmacologically relevant molecules, a thorough understanding of its structural, electronic, and reactive properties is crucial for predicting its behavior, designing derivatives with enhanced activity, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, with a focus on Density Functional Theory (DFT) calculations. Detailed methodologies, data presentation, and workflow visualizations are provided to aid researchers in this field.

Core Concepts in Theoretical Analysis

Theoretical studies, particularly those employing DFT, offer a powerful lens through to examine molecules at the atomic level. These computational methods allow for the prediction of a wide range of properties, including:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

-

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to identify characteristic vibrational modes.

-

Electronic Properties: Analyzing the distribution of electrons through molecular electrostatic potential (MEP) maps, and understanding reactivity through frontier molecular orbitals (HOMO-LUMO).

-

Charge Distribution and Bonding: Quantifying the charge on each atom and analyzing orbital interactions using methods like Natural Bond Orbital (NBO) analysis.

Methodologies and Protocols

The following sections detail the typical computational and experimental protocols used in the theoretical study of sulfonamides like this compound. These are based on established methods found in the scientific literature for similar compounds.[1][2][3][4]

Computational Protocol: Density Functional Theory (DFT)

A standard protocol for performing DFT calculations on a sulfonamide derivative is as follows:

-

Structure Optimization:

-

The initial molecular structure of this compound is drawn using a molecular modeling program (e.g., GaussView).

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) or cc-pVTZ.[2][4] The choice of functional and basis set is a trade-off between computational cost and accuracy.

-

-

Vibrational Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated frequencies can be compared with experimental IR and Raman spectra for validation. Potential Energy Distribution (PED) analysis is often used for complete vibrational mode assignments.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[5][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[5][6]

-

Synthesis Protocol

While the focus of this guide is theoretical, a representative synthesis protocol is included for completeness, based on patented methods.[7]

-

Reaction Setup: In a four-neck flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide, tert-butanol, a catalyst (e.g., hafnium tetrachloride), and a solvent (e.g., N-methylpyrrolidone).[7]

-

Reaction Conditions: Heat the mixture to 150 °C and allow it to reflux.[7]

-

Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting benzenesulfonamide is consumed.[7]

-

Workup: Cool the reaction mixture to room temperature, filter out any insoluble materials, and remove the solvent under reduced pressure to obtain the this compound product.[7]

Data Presentation

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations for this compound and related compounds.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | S-O | ~1.42-1.44 |

| S-N | ~1.63 | |

| S-C (aromatic) | ~1.77 | |

| N-C (tert-butyl) | ~1.48 | |

| Bond Angles (°) | O-S-O | ~120 |

| O-S-N | ~107 | |

| O-S-C | ~108 | |

| S-N-C | ~120 |

Note: These are typical values for benzenesulfonamides and may vary slightly for the specific title compound.[6][8]

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | Varies with basis set |

| Dipole Moment (Debye) | ~3-5 D |

| HOMO Energy (eV) | Typically negative |

| LUMO Energy (eV) | Typically near zero or slightly negative |

| HOMO-LUMO Gap (eV) | ~4-6 eV |

Note: These values are indicative and depend on the level of theory used.[2]

Visualizations

The following diagrams illustrate the workflows and conceptual relationships in the theoretical study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 4. mdpi.com [mdpi.com]

- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mkjc.in [mkjc.in]

- 7. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application